molecular formula C24H25N5O6 B14726989 ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate CAS No. 6603-65-2

ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate

Cat. No.: B14726989
CAS No.: 6603-65-2
M. Wt: 479.5 g/mol
InChI Key: AZQPKSREZSAHHB-UHFFFAOYSA-N
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Description

Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the carbamate group can act as a substrate for enzymatic hydrolysis .

Comparison with Similar Compounds

Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate can be compared with other carbamate derivatives and nitro-substituted pyridines:

Properties

CAS No.

6603-65-2

Molecular Formula

C24H25N5O6

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C24H25N5O6/c1-3-34-23(30)27-19-15-18(21(29(32)33)22(26-19)28-24(31)35-4-2)25-20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,20H,3-4H2,1-2H3,(H3,25,26,27,28,30,31)

InChI Key

AZQPKSREZSAHHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])NC(=O)OCC

Origin of Product

United States

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